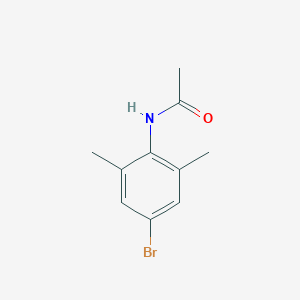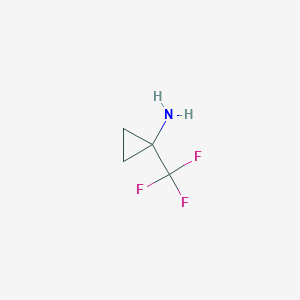
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a synthetic polymer that combines the unique properties of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione and methyl methacrylate. This copolymer is known for its chemiluminescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer involves the copolymerization of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione with methyl methacrylate. This process typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the copolymerization process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The copolymer can be reduced to form amine derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescent probe for detecting various analytes.
Biology: Employed in bioimaging and biosensing applications due to its luminescent properties.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Industry: Utilized in the production of luminescent materials and coatings.
Mechanism of Action
The chemiluminescent properties of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer are attributed to the electronic transitions within the phthalazine moiety. Upon excitation, the compound emits light as it returns to its ground state. The molecular targets and pathways involved in this process are primarily related to the electronic structure of the phthalazine ring .
Comparison with Similar Compounds
Similar Compounds
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-styrene copolymer: Similar in structure but uses styrene instead of methyl methacrylate.
α, ω-bis[5-amino-phthalazine-1,4(2H,3H)-dion-]8-yl alkanes: These compounds have similar chemiluminescent properties but differ in their molecular structure.
Uniqueness
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is unique due to its combination of chemiluminescent properties and the versatility of the methyl methacrylate backbone. This makes it particularly useful in applications requiring both luminescence and polymer flexibility .
Properties
CAS No. |
121864-91-3 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2.C5H8O2/c1-2-5-3-4-6(11)8-7(5)9(14)12-13-10(8)15;1-4(2)5(6)7-3/h2-4H,1,11H2,(H,12,14)(H,13,15);1H2,2-3H3 |
InChI Key |
PWXMHKVWMZURIL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Synonyms |
5-amino-8-vinylphthalazine-1,4(2H,3H)-dione -methyl methacrylate copolymer AVPD-MMA copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine](/img/structure/B38601.png)
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)




